![molecular formula C22H18N4O10S2 B5236841 N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}, also known as PNPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bis-sulfonamide compound that has been used in various biochemical and physiological studies.
Mecanismo De Acción
N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} inhibits enzymes by binding to the active site of the enzyme and preventing substrate binding or catalysis. It has been shown to form a covalent bond with the active site of enzymes, leading to irreversible inhibition. N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has also been found to be a competitive inhibitor of carbonic anhydrase, which binds to the zinc ion in the active site of the enzyme.
Biochemical and Physiological Effects:
N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting carbonic anhydrase IX. N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has also been found to inhibit the activity of sulfatases, which play a critical role in the degradation of glycosaminoglycans. Additionally, N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has been used as a fluorescent probe to study protein-ligand interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} in lab experiments is its ability to inhibit various enzymes, making it a useful tool in studying enzyme function. However, one of the limitations of using N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} is its irreversibility, which can make it difficult to study the kinetics of enzyme inhibition. Additionally, N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has been found to be cytotoxic at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} research. One area of interest is the development of N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} derivatives with improved selectivity and potency for specific enzymes. Another area of interest is the use of N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} as a tool to study the role of sulfatases in various diseases. Additionally, N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has potential applications in cancer therapy, and further research is needed to explore its efficacy in preclinical models.
Métodos De Síntesis
The synthesis of N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} involves the reaction of 4-nitrobenzenesulfonyl chloride with N,N'-1,4-phenylenediamine in the presence of a suitable base. The resulting compound is then reacted with sodium acetate and acetic anhydride to obtain N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}. The synthesis of N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} is a multi-step process that requires careful attention to the reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has been widely used in scientific research due to its ability to inhibit various enzymes, such as carbonic anhydrases, sulfatases, and proteases. It has also been used as a fluorescent probe to detect protein-ligand interactions. N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in various cancers, making it a potential target for cancer therapy. Additionally, N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide} has been used as a tool to study the role of sulfatases in various diseases, such as mucopolysaccharidosis and lysosomal storage diseases.
Propiedades
IUPAC Name |
N-[4-[acetyl-(3-nitrophenyl)sulfonylamino]phenyl]-N-(3-nitrophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O10S2/c1-15(27)23(37(33,34)21-7-3-5-19(13-21)25(29)30)17-9-11-18(12-10-17)24(16(2)28)38(35,36)22-8-4-6-20(14-22)26(31)32/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYUNEBHJSSPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


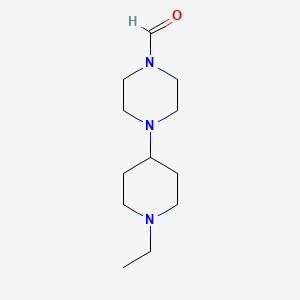
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5236783.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5236794.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5236801.png)
![4-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5236806.png)
![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)
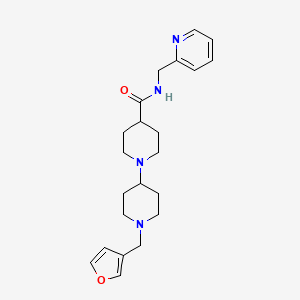
![N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)
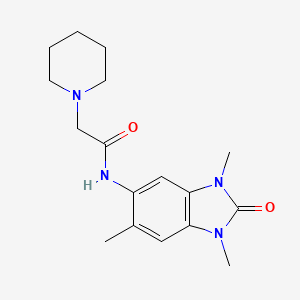
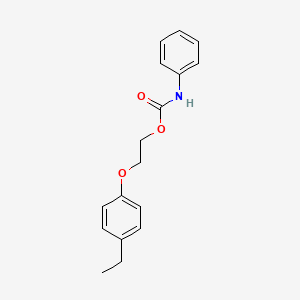
![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)
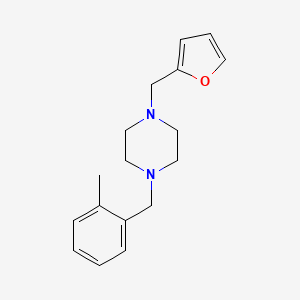
![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)